molecular formula C25H39N7O10 B12797312 L-Threoninamide, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl- CAS No. 123951-78-0

L-Threoninamide, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-

Cat. No.: B12797312
CAS No.: 123951-78-0
M. Wt: 597.6 g/mol
InChI Key: BDGWHPWCTQJJRX-CPXLMRBJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threoninamide, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl- involves the stepwise assembly of amino acids through peptide bond formation. This process typically employs solid-phase peptide synthesis (SPPS) techniques, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the desired yield and purity. The process is optimized to ensure high efficiency and minimal side reactions. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

L-Threoninamide, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups can yield aldehydes or ketones, while reduction of amides can produce primary or secondary amines .

Scientific Research Applications

L-Threoninamide, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Threoninamide, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in the target’s activity or function. The pathways involved may include signal transduction, metabolic regulation, or immune response modulation .

Comparison with Similar Compounds

Similar Compounds

    L-Threonine: A simpler amino acid that serves as a precursor in the synthesis of L-Threoninamide, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-.

    L-Asparagine: Another amino acid that is part of the peptide sequence.

    L-Tyrosine: An aromatic amino acid included in the compound.

Uniqueness

L-Threoninamide, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with specific molecular targets and participate in specialized biochemical processes, making it valuable in various research and industrial applications .

Properties

CAS No.

123951-78-0

Molecular Formula

C25H39N7O10

Molecular Weight

597.6 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C25H39N7O10/c1-10(33)18(27)24(41)32-20(12(3)35)25(42)30-16(9-17(26)37)22(39)29-15(8-13-4-6-14(36)7-5-13)23(40)31-19(11(2)34)21(28)38/h4-7,10-12,15-16,18-20,33-36H,8-9,27H2,1-3H3,(H2,26,37)(H2,28,38)(H,29,39)(H,30,42)(H,31,40)(H,32,41)/t10-,11-,12-,15+,16+,18+,19+,20+/m1/s1

InChI Key

BDGWHPWCTQJJRX-CPXLMRBJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O

Canonical SMILES

CC(C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)N)N)O

Origin of Product

United States

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